molecular formula C9H10N2O B1174345 1,4-Dihydro-2-quinoxalinylmethanol

1,4-Dihydro-2-quinoxalinylmethanol

Cat. No.: B1174345
M. Wt: 162.192
InChI Key: ICZVTBVEXNXWRS-UHFFFAOYSA-N
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Description

1,4-Dihydro-2-quinoxalinylmethanol is a quinoxaline derivative characterized by a dihydroquinoxaline core with a hydroxymethyl (-CH₂OH) substituent at the 2-position. Quinoxalines are heterocyclic compounds containing two nitrogen atoms in a bicyclic structure, often explored for their pharmacological and material science applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.192

IUPAC Name

1,4-dihydroquinoxalin-2-ylmethanol

InChI

InChI=1S/C9H10N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-5,10-12H,6H2

InChI Key

ICZVTBVEXNXWRS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC=C(N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

The following table and analysis highlight key structural, synthetic, and functional differences between 1,4-Dihydro-2-quinoxalinylmethanol and related compounds from the evidence:

Compound Name Key Substituents Molecular Weight Synthesis Method Melting Point Functional Properties
This compound (Target) -CH₂OH at C2 ~178.19 (estimated) Likely nucleophilic substitution or reduction Not reported High polarity, potential H-bonding capacity
2-(1,4-Oxazino[2,3-b]quinoxalin-4-yl)ethanol Ethanol (-CH₂CH₂OH) fused with oxazine ring 262.28 Heating 2,3-dichloroquinoxaline + diethanolamine 159–161°C IR: OH at 3295 cm⁻¹; moderate lipophilicity
1-(2-Chloro-phenyl)-2-(1,4-dioxy-quinoxalin-2-yl)-ethanol Chlorophenyl + dioxyquinoxaline + ethanol 316.74 Undisclosed (likely coupling reactions) Not reported Electron-withdrawing Cl enhances reactivity
4-(3,4-Dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone Dichlorobenzoyl + methyl groups 335.18 Acylation or Friedel-Crafts-like reaction Not reported High lipophilicity; potential bioactivity

Structural and Functional Insights

In contrast, the dichlorobenzoyl group in increases lipophilicity, favoring membrane permeability but reducing water solubility. The chlorophenyl group in introduces steric bulk and electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions compared to the smaller -CH₂OH group.

Synthetic Pathways The ethanol-substituted compound in is synthesized via a one-pot reaction with diethanolamine, highlighting the utility of nucleophilic aromatic substitution for introducing oxygen-containing side chains. The absence of detailed routes for the target compound suggests opportunities for optimization, such as adapting methods from using methanolamine or formaldehyde derivatives.

Spectroscopic Signatures The IR absorption for the OH group in (3295 cm⁻¹) aligns with typical alcohol stretching frequencies. The target compound’s methanol group would exhibit a similar peak but may shift slightly due to differences in hydrogen bonding. The chlorophenyl compound would display distinct $^1$H NMR signals for aromatic protons (e.g., δ 7.95 ppm for H-5 quinoxaline), contrasting with simpler splitting patterns in the target compound.

Biological and Chemical Reactivity While antimicrobial data are unavailable for the target compound, the diazepine-conjugated quinolinone in (unrelated but structurally complex) shows moderate activity, suggesting that functionalization at the 2-position (e.g., -CH₂OH) could enhance interactions with biological targets. The dichlorobenzoyl group in may confer reactivity toward nucleophiles (e.g., hydrolysis), whereas the methanol group in the target compound could participate in oxidation or esterification reactions.

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